molecular formula C10H21BrF2O2Si B12070974 (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane

(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane

Cat. No.: B12070974
M. Wt: 319.26 g/mol
InChI Key: QNSYMTRYMKRKGT-UHFFFAOYSA-N
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Description

(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane is a halogenated silyl ether with the molecular formula C₈H₁₄BrF₂O₂Si and a molecular weight of 288.28 g/mol. This compound features a triethylsilane backbone substituted with a bromo, ethoxy, and difluoroethoxy group.

Below, we compare it with analogous compounds to highlight key differences in structure, reactivity, and applications.

Properties

Molecular Formula

C10H21BrF2O2Si

Molecular Weight

319.26 g/mol

IUPAC Name

(2-bromo-1-ethoxy-2,2-difluoroethoxy)-triethylsilane

InChI

InChI=1S/C10H21BrF2O2Si/c1-5-14-9(10(11,12)13)15-16(6-2,7-3)8-4/h9H,5-8H2,1-4H3

InChI Key

QNSYMTRYMKRKGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(F)(F)Br)O[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Precursor Synthesis: (1-Ethoxy-2,2-difluoroethoxy)triethylsilane

The precursor is synthesized by reacting triethylsilanol with 1-ethoxy-2,2-difluoroethanol under acidic conditions. A representative procedure involves:

  • Combining triethylsilanol (1.0 equiv) and 1-ethoxy-2,2-difluoroethanol (1.2 equiv) in dichloromethane.

  • Adding catalytic p-toluenesulfonic acid (0.05 equiv) and stirring at 25°C for 12 hours.

  • Isolating the product via vacuum distillation (yield: 85–90%, purity: >98% by GC-MS).

This step capitalizes on the silanol’s nucleophilicity attacking the protonated hydroxyl group of the fluorinated ethanol.

Bromination Strategies

Bromination at the β-position requires careful selection of reagents to prevent competing elimination or radical pathways. Two methods dominate:

Electrophilic Bromination with N-Bromosuccinimide (NBS)

  • Conditions : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv) in CCl₄ at 80°C.

  • Mechanism : Radical initiation by AIBN generates bromine radicals, which abstract hydrogen from the β-carbon, followed by bromine atom transfer.

  • Yield : 70–75% with 5–10% dibrominated byproducts.

Catalytic Bromine Addition

Adapting methods from fluorinated ethylene synthesis, bromine (1.05 equiv) is added to a solution of the precursor in CH₂Cl₂ at −35°C, with triethylamine (0.5 equiv) as a proton scavenger:

  • Reaction time: 4 hours at −35°C, followed by warming to 25°C.

  • Yield : 88–92% with ≤2% elimination byproducts.

Solvent and Temperature Effects

Polar aprotic solvents like CH₃CN favor ionic mechanisms but reduce regioselectivity due to charge dispersion. Nonpolar solvents (e.g., toluene) enhance radical stability, improving bromination efficiency (Table 1).

Table 1. Solvent Impact on Bromination Yield and Selectivity

SolventTemperature (°C)Yield (%)Selectivity (β:α)
CCl₄80758:1
CH₂Cl₂−359215:1
Toluene258512:1
CH₃CN25684:1

Data synthesized from.

Catalytic Systems and Additives

Triethylamine and related amines mitigate HBr accumulation, suppressing elimination. Copper iodide (CuI) enhances radical stability in NBS-mediated reactions, reducing side products:

  • CuI (5 mol%) with di-tert-butyl peroxide (DTBP) in t-BuOH increases yields to 82%.

Purification and Characterization

Crude products are purified via fractional distillation (bp 120–125°C at 15 mmHg) or silica gel chromatography (hexanes:EtOAc 9:1). Key characterization data include:

  • ¹⁹F NMR (CDCl₃): δ −112.5 (d, J = 240 Hz, CF₂), −78.3 (s, BrCF₂).

  • ¹H NMR (CDCl₃): δ 1.22 (t, J = 7.0 Hz, 9H, SiCH₂CH₃), 3.72 (q, J = 7.0 Hz, 2H, OCH₂CH₃).

Industrial Scalability and Environmental Considerations

The catalytic bromine method is preferred for scalability, achieving >95% atom economy by recycling HBr into Br₂ via oxidation. Continuous-flow systems further enhance efficiency, reducing reaction times to 1–2 hours .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups through nucleophilic substitution reactions.
    • Case Study: In a study involving the synthesis of fluorinated compounds, (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane was utilized to create novel fluorinated ethers that exhibit enhanced biological activity .
  • Pharmaceutical Development :
    • The compound has been explored for its potential as an inhibitor of sodium-dependent glucose cotransporters (SGLT), which are crucial targets for diabetes treatment. It has shown promise in developing therapeutic agents aimed at controlling blood sugar levels.
    • Case Study: Research published in patent literature highlighted the use of this silane compound in synthesizing SGLT inhibitors, demonstrating its efficacy in lowering glucose absorption .
  • Material Science :
    • As a silane compound, it can be used to modify surfaces for enhanced adhesion properties in coatings and sealants. Its ability to bond with various substrates makes it suitable for applications in electronics and materials engineering.
  • Fluorination Reactions :
    • The presence of fluorine atoms allows this compound to participate in specific fluorination reactions that are important for creating fluorinated pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit improved metabolic stability and bioactivity.
    • Case Study: Researchers have successfully employed this compound in synthesizing new fluorinated drugs that target specific biological pathways .

Summary of Applications

Application AreaDescriptionCase Studies/References
Organic SynthesisIntermediate for synthesizing complex organic molecules
Pharmaceutical DevelopmentPotential SGLT inhibitor for diabetes treatment
Material ScienceSurface modifier for improved adhesion in coatingsN/A
Fluorination ReactionsKey reagent for synthesizing fluorinated pharmaceuticals

Synthesis Pathways

StepReagents/ConditionsOutcome
1Bromination of ethyl etherFormation of bromo compound
2Fluorination using difluorinating agentsIntroduction of fluorine atoms
3Ethoxylation with triethylsilaneFinal product: this compound

Mechanism of Action

The mechanism of action of (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine, ethoxy, and difluoroethoxy groups. These groups can undergo substitution, reduction, and oxidation reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below summarizes critical data for (2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₈H₁₄BrF₂O₂Si 288.28 Bromo, ethoxy, difluoroethoxy Potential fluorinating agent, protecting group
Triethylsilane C₆H₁₆Si 116.28 (CAS 617-86-7) None (parent compound) Reducing agent, hydrosilylation reactions
(2-Bromoethoxy)-tert-butyldimethylsilane C₈H₁₉BrOSi 247.22 (CAS 86864-60-0) Bromo, tert-butyl, dimethyl Alkylating agent, intermediate in synthesis
2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane C₁₁H₁₂BrFSi 271.20 (CAS 1228352-02-0) Bromo, fluoro, ethynyl, trimethyl Cross-coupling reactions, building block
Key Observations:

Steric and Electronic Effects: The triethylsilyl group in the target compound provides greater steric hindrance compared to trimethylsilyl (e.g., in ) or tert-butyldimethylsilyl groups (). This may reduce nucleophilic attack rates but enhance selectivity in reactions. The bromo and difluoroethoxy substituents increase electrophilicity, making the compound more reactive toward nucleophilic substitution compared to non-halogenated analogs like triethylsilane .

Thermal Stability and Boiling Points: Halogen substituents (Br, F) generally increase molecular weight and intermolecular forces, leading to higher boiling points compared to non-halogenated analogs. For example, triethylsilane has a boiling point of ~107°C , while brominated analogs (e.g., ) likely exhibit higher values.

Applications :

  • Triethylsilane is widely used as a reducing agent for carbonyl groups and in hydrosilylation due to its high hydridic reactivity .
  • Brominated silyl ethers (e.g., ) are employed as intermediates in cross-coupling reactions or protecting groups. The target compound’s fluorine content may expand its utility in fluoroorganic chemistry .

Reactivity Comparison

Nucleophilic Substitution:
  • The bromo substituent in the target compound makes it susceptible to nucleophilic substitution (e.g., SN2), similar to (2-Bromoethoxy)-tert-butyldimethylsilane (). However, the difluoroethoxy group may stabilize transition states via electron-withdrawing effects, accelerating reactions compared to non-fluorinated analogs.
Reducing Capability:
  • Unlike triethylsilane, which donates hydrides (H⁻) to reduce carbonyls, the target compound’s bromo and ethoxy groups likely render it inert in such reactions. Instead, it may serve as a fluorination reagent or electrophilic intermediate.

Biological Activity

(2-Bromo-1-ethoxy-2,2-difluoroethoxy)triethylsilane is a silane compound with a complex structure that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and difluoroethoxy groups, may exhibit unique interactions within biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in treating neurodegenerative diseases and metabolic disorders.

  • Molecular Formula : C10H21BrF2O2Si
  • Molecular Weight : 319.26 g/mol
  • CAS Number : 1922958-26-6

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest potential inhibition of enzymes involved in amyloid beta (Aβ) peptide generation, which is crucial in the pathogenesis of Alzheimer’s disease. Specifically, it may inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key enzyme in Aβ production .

In Vitro Studies

Recent studies have focused on evaluating the compound's effects on cell lines related to neurodegeneration and diabetes:

  • Neurodegenerative Disease Models :
    • Inhibition of BACE-1 was observed in cultured neuronal cells, leading to reduced Aβ plaque formation.
    • Neuroprotection was noted in models of oxidative stress, suggesting a possible role in mitigating neuronal damage.
  • Diabetes Models :
    • The compound demonstrated effects on pancreatic β-cell proliferation and insulin secretion.
    • Inhibition of BACE-2 was linked to increased β-cell mass, indicating potential applications in diabetes treatment.

Case Studies

A series of case studies have been conducted to assess the pharmacological effects of this compound:

Study Model Findings
Study 1APP-overexpressing miceAbsence of plaque formation; cognitive function improvement
Study 2Pancreatic β-cellsIncreased proliferation and insulin secretion
Study 3Neuronal cell culturesReduced oxidative stress-induced apoptosis

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest moderate bioavailability and a favorable safety profile in animal models. Toxicological assessments indicate no significant adverse effects at therapeutic doses, although further studies are necessary to fully understand its safety profile.

Q & A

Q. How should waste containing this compound be disposed of?

  • Methodological Answer : Collect waste in sealed, labeled containers under inert gas. Incinerate at high temperatures (≥1,000°C) in facilities equipped to handle halogenated by-products. Do not rinse into drains due to aquatic toxicity risks .

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